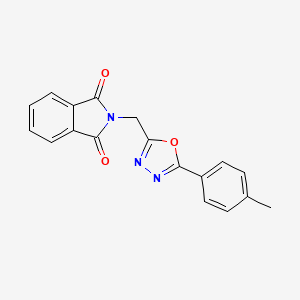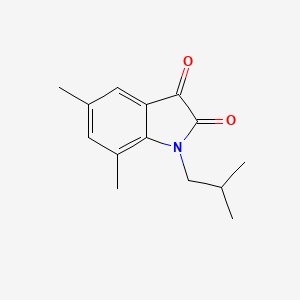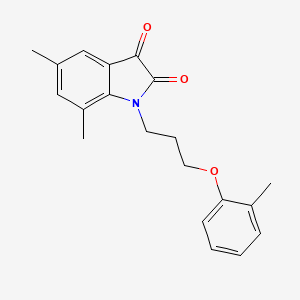
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5,7-dimethylindoline-2,3-dione
概要
説明
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5,7-dimethylindoline-2,3-dione is an organic compound classified under the indoline-2,3-dione derivatives. The structure includes an indoline core substituted with methoxy, isopentyloxy, and methyl groups, making it a compound of interest in synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. The initial step often involves the formation of the indoline core through cyclization reactions, followed by specific substitutions at various positions of the benzene ring. Reaction conditions such as temperature, solvent, and pH are meticulously controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, large-scale synthesis might involve optimized routes using catalytic agents to reduce reaction times and costs. The process typically includes stages like reaction, purification, and crystallization, adhering to stringent quality control standards to achieve the desired chemical specifications.
化学反応の分析
Types of Reactions
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5,7-dimethylindoline-2,3-dione undergoes various types of reactions, including:
Oxidation: Producing corresponding oxides.
Reduction: Leading to the formation of amines or alcohols.
Substitution: Both electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate under acidic conditions.
Reducing agents: Such as lithium aluminium hydride in dry ether.
Substituents: Such as halogens, using conditions like anhydrous aluminium chloride in Friedel-Crafts alkylation.
Major Products
The major products depend on the type of reaction. For example:
Oxidation: Produces compounds with additional oxygen functional groups.
Reduction: Converts ketones to alcohols.
Substitution: Produces various substituted benzyl derivatives.
科学的研究の応用
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5,7-dimethylindoline-2,3-dione has extensive applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Functions in the study of cellular processes due to its bioactive properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biochemical pathways.
Industry: Applied in the creation of novel materials and compounds, such as dyes and polymers.
作用機序
Mechanism
This compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The indoline core facilitates binding to these targets, modulating their activity.
Molecular Targets and Pathways
The primary pathways involve enzyme inhibition or receptor activation, leading to downstream biological effects. The specific molecular interactions depend on the compound’s structure and the biological context in which it is used.
類似化合物との比較
Comparison and Uniqueness
Compared to similar indoline-2,3-dione derivatives, 1-(4-(Isopentyloxy)-3-methoxybenzyl)-5,7-dimethylindoline-2,3-dione is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties.
List of Similar Compounds
1-(4-methoxybenzyl)-5,7-dimethylindoline-2,3-dione
1-(4-isopentyloxy-3-methoxybenzyl)-6-methylindoline-2,3-dione
These compounds vary in their substituent positions, altering their reactivity and biological activity.
And there you have it—a detailed dive into the fascinating world of this compound. Now, what else do you fancy exploring?
特性
IUPAC Name |
1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-5,7-dimethylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-14(2)8-9-28-19-7-6-17(12-20(19)27-5)13-24-21-16(4)10-15(3)11-18(21)22(25)23(24)26/h6-7,10-12,14H,8-9,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGQWZQOMCPWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OCCC(C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B3315888.png)











